molecular formula C17H14N4OS2 B2891766 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 955967-06-3

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine

Cat. No.: B2891766
CAS No.: 955967-06-3
M. Wt: 354.45
InChI Key: CANUGVKYRMGANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C17H14N4OS2 and its molecular weight is 354.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H16N4OSC_{18}H_{16}N_4OS, with a complex structure that includes a thiazole ring and a pyrazole moiety. The presence of methoxy and thienyl groups contributes to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected microorganisms:

MicroorganismMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30
Pseudomonas aeruginosa0.35

These results indicate that the compound exhibits potent antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus .

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of key bacterial enzymes, specifically DNA gyrase and dihydrofolate reductase (DHFR). These targets are crucial for bacterial DNA replication and folate synthesis, respectively. In vitro assays demonstrated that the compound effectively inhibits biofilm formation, which is a significant factor in bacterial resistance .

Study 1: In Vitro Evaluation

A study conducted by Mohamed et al. evaluated the in vitro antimicrobial efficacy of various pyrazole derivatives, including our compound of interest. The researchers utilized different assays to determine the MIC and minimum bactericidal concentration (MBC). Compound 7b, which shares structural similarities with our target compound, was identified as the most active derivative with an MIC range of 0.22 to 0.25 µg/mL against resistant strains .

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of thiazole-bearing pyrazole derivatives. It was found that modifications to the methoxy group significantly influenced antimicrobial potency. The presence of electron-donating groups like methoxy enhanced the interaction with bacterial enzymes, thus improving efficacy .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-22-12-6-4-11(5-7-12)14-10-24-17(20-14)21-16(18)13(9-19-21)15-3-2-8-23-15/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANUGVKYRMGANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.